N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS: 892857-75-9) is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system. Key structural elements include:
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-21-10-2-4-11(5-3-10)24-8-16(20)19-17-18-12-6-13-14(23-9-22-13)7-15(12)25-17/h2-7H,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZISMLICJIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the dioxolo-benzothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a sulfanyl linkage, often using thiol-based reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfanyl derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The fused dioxolo-benzothiazole scaffold distinguishes this compound from analogs. For example:
- 912761-21-8 : Contains a 4,5-dichloro-1,3-benzothiazol-2-yl group but lacks the dioxolane ring, reducing electron-donating effects .
- Europäisches Patentblatt derivatives : 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-ones share the dioxolane motif but replace benzothiazole with isoindole, impacting pesticidal activity .
Substituent Analysis
The 2-(4-methoxyphenyl)sulfanylacetamide side chain is critical for solubility and bioactivity:
- 895651-88-4 : Substitutes the sulfanyl group with a sulfonyl chromene ring, enhancing oxidation stability but reducing nucleophilicity .
- 1001611-13-7 : Incorporates a chlorophenyl-triazole moiety, introducing halogen-mediated hydrophobic interactions absent in the target compound .
- 867311-89-5: Uses a fluorophenyl-thiazolidinone group, which may confer distinct metabolic resistance compared to the methoxyphenyl group .
Spectral and Tautomeric Behavior
- IR/NMR Trends : The absence of νC=O (~1660–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in related triazoles suggest the target compound’s acetamide carbonyl (if present) would dominate its IR spectrum.
- Tautomerism : Unlike tautomeric 1,2,4-triazole-thiones , the target compound’s rigid dioxolo-benzothiazole system likely prevents tautomeric shifts, stabilizing its electronic profile.
Comparative Data Table
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H15N3O5S2
- Molecular Weight : 405.5 g/mol
- IUPAC Name : 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Structural Representation
| Property | Description |
|---|---|
| 2D Structure | 2D Structure |
| 3D Conformer | Interactive model available on PubChem |
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit antitumor properties . The compound was tested against various cancer cell lines, showing promising results:
- Cell Lines Tested :
- EKVX (non-small lung cancer)
- RPMI-8226 (leukemia)
- OVCAR-4 (ovarian cancer)
- PC-3 (prostate cancer)
The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM , indicating moderate efficacy against these cancer types .
Antibacterial Activity
The compound also shows potential as an antibacterial agent , particularly against Gram-positive bacteria. In studies assessing its antibacterial activity, it exhibited IC50 values in the sub-micromolar range (30–550 nM) against certain strains . These findings suggest that the compound could be developed further for treating bacterial infections.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit Bcr-Abl kinases, which are crucial in certain leukemias .
- DNA Interaction : The compound may interact with DNA through intercalation or groove binding, affecting replication and transcription processes .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzothiazole derivatives, this compound was found to exhibit significant inhibition in human cancer cell lines. The results are summarized below:
| Cell Line | GI50 Value (μM) | Observations |
|---|---|---|
| EKVX | 1.7 | High sensitivity |
| RPMI-8226 | 21.5 | Moderate sensitivity |
| OVCAR-4 | 25.9 | Moderate sensitivity |
| PC-3 | 28.7 | Moderate sensitivity |
Study 2: Antibacterial Activity
Another study focused on the antibacterial properties revealed that the compound effectively inhibited several strains of Gram-positive bacteria with varying IC50 values:
| Bacterial Strain | IC50 Value (nM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 300 | Effective |
| Streptococcus pneumoniae | 450 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
